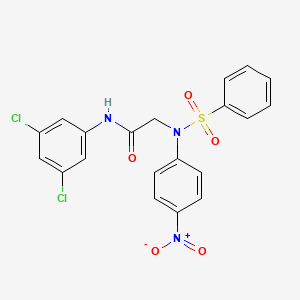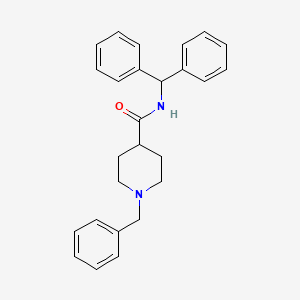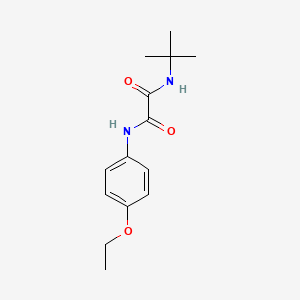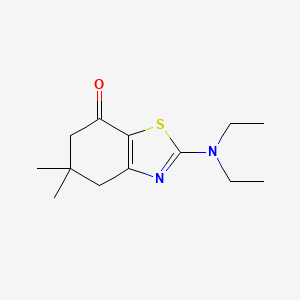
N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DCPG, and it has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
作用機序
DCPG modulates the activity of NMDA receptors by binding to a specific site on the receptor. This binding enhances the activity of the receptor by increasing the duration of the open state and the frequency of channel opening. This leads to increased calcium influx into the cell, which can activate various signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DCPG has been found to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process involved in memory formation. DCPG has also been found to increase the release of various neurotransmitters such as glutamate and dopamine, which can have a significant impact on brain function. Additionally, DCPG has been found to have potential anti-inflammatory effects, which can be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
DCPG has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Additionally, DCPG has been extensively studied, and its mechanism of action is well understood. However, one limitation of DCPG is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in lab experiments.
将来の方向性
There are several future directions for research on DCPG. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of DCPG on brain function and behavior. Finally, future studies could investigate the potential use of DCPG in combination with other compounds to enhance its therapeutic effects.
合成法
DCPG is synthesized by reacting 3,5-dichloroaniline, 4-nitrobenzene sulfonyl chloride, and glycine in the presence of a base. The reaction produces a white crystalline solid that is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
科学的研究の応用
DCPG has been extensively studied for its potential application in neuroscience and pharmacology. It has been found to modulate the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. DCPG has been shown to enhance the activity of NMDA receptors, which can lead to increased synaptic plasticity and improved cognitive function. Additionally, DCPG has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O5S/c21-14-10-15(22)12-16(11-14)23-20(26)13-24(17-6-8-18(9-7-17)25(27)28)31(29,30)19-4-2-1-3-5-19/h1-12H,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWEQCKBDYNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)
![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)






![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)
![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B5174258.png)
![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)